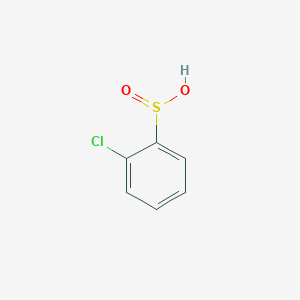

2-Chlorobenzenesulphinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClO2S |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

2-chlorobenzenesulfinic acid |

InChI |

InChI=1S/C6H5ClO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9) |

InChI Key |

VDLWSAISTMYDDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)O)Cl |

Origin of Product |

United States |

Chemical and Structural Properties

While detailed experimental data for 2-Chlorobenzenesulphinic acid is sparse in available literature, its fundamental properties can be derived from its molecular structure. As an isomer of chlorobenzenesulphinic acid, it shares the same molecular formula and mass as its 3- and 4-chloro counterparts.

Table 1: Physicochemical Properties of 2-Chlorobenzenesulphinic acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| IUPAC Name | 2-chlorobenzenesulfinic acid |

| Physical State | Expected to be a solid at room temperature |

| pKa | Estimated to be around 1.14-2.0, acidic. nih.govchemicalbook.com |

Synthesis of 2 Chlorobenzenesulphinic Acid

The synthesis of 2-Chlorobenzenesulphinic acid can be achieved through general methods established for the preparation of aromatic sulfinic acids. researchgate.netchembk.com

Common Synthetic Routes:

Reduction of Sulfonyl Chloride: The most common and established method is the reduction of the corresponding 2-chlorobenzenesulfonyl chloride. This reduction can be carried out using reducing agents like sodium sulfite (B76179) or zinc powder. This method is widely applicable for various substituted aryl sulfinic acids. ias.ac.inchembk.com

Reaction with Sulfur Dioxide: Another approach involves the reaction of a 2-chlorophenyl Grignard reagent (2-ClC₆H₄MgBr) or an organolithium reagent with sulfur dioxide. This method directly introduces the -SO₂H group onto the aromatic ring. chembk.com

Oxidation of Thiols: The controlled oxidation of 2-chlorothiophenol (B146423) can also yield the desired sulfinic acid. This requires careful selection of the oxidizing agent to avoid over-oxidation to the corresponding sulfonic acid. researchgate.net

Reactivity and Applications in Organic Synthesis

Direct Synthesis Approaches to Aryl Sulfinic Acids

Direct synthesis methods aim to introduce the sulfinic acid moiety onto the aromatic ring in a single conceptual step. These approaches are often valued for their atom economy and straightforward reaction pathways.

Electrophilic Sulfonylation Methodologies

Electrophilic sulfonylation involves the reaction of an aromatic compound with a sulfonating agent. The sulfonation of chlorobenzene (B131634) with sulfuric acid or oleum (B3057394) typically introduces a sulfonic acid group (-SO₃H) primarily at the para and ortho positions. vaia.com While this reaction predominantly yields the sulfonic acid, modifications can be explored to favor the formation of the corresponding sulfinic acid. The reaction of chlorobenzene with sulfur trioxide in nitromethane (B149229) has been studied, revealing the formation of arenesulfonic anhydride (B1165640) and likely arenepyrosulfonic acid as the main products. researchgate.net The direct conversion of strong, aliphatic C(sp³)-H bonds to alkyl sulfinic acids has been achieved through decatungstate photocatalysis, suggesting potential avenues for direct C-H sulfinylation of aromatic systems under specific catalytic conditions. organic-chemistry.org

The use of solid acid catalysts, such as metal-exchanged K10 montmorillonites and various zeolites, has been shown to be effective in the Friedel-Crafts sulfonylation of arenes, including deactivated ones like chlorobenzene, to produce sulfones. scispace.com These methods offer an eco-friendly alternative to traditional Lewis acid catalysts. scispace.com

| Reactant | Reagent | Product | Notes |

| Chlorobenzene | Sulfuric acid/Oleum | Chlorobenzenesulfonic acid | Primarily ortho and para isomers. vaia.com |

| Chlorobenzene | Sulfur trioxide in nitromethane | Arenesulfonic anhydride, Arenepyrosulfonic acid | Main products observed. researchgate.net |

| Arenes | Sulfonyl chlorides, sulfonic anhydrides, or sulfonic acids | Aryl sulfones | Catalyzed by solid acids like Fe³⁺-montmorillonite. scispace.com |

Organometallic-Mediated Synthetic Routes

Organometallic reagents, such as Grignard and organolithium compounds, provide a powerful tool for the synthesis of aryl sulfinic acids. thieme-connect.demt.comlibretexts.org These highly reactive species are typically formed by the reaction of an aryl halide with a metal like lithium or magnesium. mt.comlibretexts.org The resulting organometallic compound can then react with sulfur dioxide to yield the corresponding sulfinic acid salt, which can be subsequently protonated to the free acid. thieme-connect.deacs.org

This approach offers high regioselectivity, as the position of the sulfinic acid group is determined by the initial halogenation of the aromatic ring. For instance, reacting 2-chlorobromobenzene with magnesium would generate the Grignard reagent at the more reactive bromine position, which could then be treated with sulfur dioxide. The use of these strong organometallic reagents, however, requires careful control of reaction conditions to avoid side reactions and is often incompatible with many functional groups. audreyli.comvapourtec.comuni-due.de

A transition-metal-free arylation of lithium, magnesium, and zinc sulfinates with diaryliodonium salts has been described, where the sulfinic acid salts are prepared from the reaction of the corresponding organometallic reagents and sulfur dioxide. acs.org This one-pot sequence allows for the synthesis of aryl sulfones from simple starting materials. acs.org

| Organometallic Reagent Type | Key Features | Reference |

| Organolithium | Highly reactive, formed from aryl halides and lithium metal. mt.comlibretexts.org | mt.comlibretexts.org |

| Organomagnesium (Grignard) | Commonly used, formed from aryl halides and magnesium. mt.comoregonstate.edu | mt.comoregonstate.edu |

| Organozinc | Less reactive than organolithium or Grignard reagents, offering higher selectivity. uni-due.de | uni-due.de |

Indirect Synthetic Routes via Functional Group Interconversions

Indirect methods involve the synthesis of a precursor molecule containing a sulfur-based functional group, which is then chemically transformed into the desired sulfinic acid. This multi-step approach often provides greater flexibility and compatibility with a wider range of functional groups. wikipedia.org

Reduction of Sulfonyl Halides or Sulfonic Acids

A common and effective indirect route to 2-chlorobenzenesulphinic acid is the reduction of the corresponding sulfonyl chloride or sulfonic acid. 2-Chlorobenzenesulfonyl chloride can be prepared through methods like the diazotization of 2-chloroaniline (B154045) followed by reaction with thionyl chloride in the presence of a copper catalyst. The direct chlorosulfonation of chlorobenzene with chlorosulfonic acid predominantly yields the para isomer, 4-chlorobenzenesulfonyl chloride. google.comgoogle.com

Once obtained, the sulfonyl chloride can be reduced to the sulfinic acid. A well-established method involves the use of reducing agents like sodium sulfite (B76179). For example, 4-chlorobenzenesulfonyl chloride can be reduced to 4-chlorobenzenesulfinic acid using sodium sulfite and sodium bicarbonate in a THF/water solvent system. cas.cn Arenesulfonic acids and their salts can be readily reduced to the corresponding arenethiols using a mixture of triphenylphosphine (B44618) and a catalytic amount of iodine. oup.com While this method leads to the thiol, it highlights the reactivity of the sulfonic acid group towards reduction.

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| 4-Chlorobenzenesulfonyl chloride | Na₂SO₃, NaHCO₃ in THF/water | 4-Chlorobenzenesulfinic acid | cas.cn |

| Arenesulfonyl chloride | Triphenylphosphine/Iodine | Arenethiol | oup.com |

| Arenesulfonic acid | Triphenylphosphine/Iodine | Arenethiol | oup.com |

Transformations of Organosulfur Precursors

Various organosulfur compounds can serve as precursors for the synthesis of sulfinic acids. For instance, thiols can be oxidized to sulfinic acids. google.com A controlled oxidation of organic sulfhydryl compounds with a weak oxidizing agent at low temperatures can yield sulfinic acids without further oxidation to sulfonic acids. google.com

Another approach involves the use of disulfides. The oxidation of disulfides with reagents like N-bromosuccinimide (NBS) in the presence of alcohols can lead to the formation of sulfinate esters, which can then be hydrolyzed to the corresponding sulfinic acids. rsc.org

A general and mild method has been developed for the synthesis of alkyl and aryl sulfinic acid salts from the corresponding halides using sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS). audreyli.comresearchgate.net This reagent introduces a protected sulfinate moiety, avoiding harsh oxidizing conditions or the use of organometallic reagents. audreyli.comresearchgate.net

Formation from Disulfoxides

The thermolysis of certain sulfur-containing compounds can lead to the formation of sulfenic acids, which are transient species. arkat-usa.org These can then undergo further reactions. A related class of compounds, 1,2-disulfoxides (or thiosulfinates), can disproportionate to yield sulfinic acids. chez-alice.frresearchgate.net The thermolysis of S-aryl sulfinimines has been shown to generate 1,2-disulfoxides and disulfides through a sequence involving a Cope elimination to produce a sulfenic acid, which then dimerizes to a thiosulfinate that subsequently disproportionates. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of aryl sulfinic acids is pivotal for reducing the environmental footprint of chemical manufacturing. This involves the development of methods that are safer, more energy-efficient, and generate less waste. Key areas of focus include the use of alternative energy sources, efficient catalytic systems, and environmentally benign materials.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging green synthetic strategy that significantly reduces or eliminates the need for bulk solvents. murraystate.edu This solvent-free approach, often conducted by grinding or milling solid reactants, aligns with the goals of sustainable chemistry by minimizing waste and often reducing reaction times. murraystate.eduresearchgate.net

While direct mechanochemical synthesis of 2-chlorobenzenesulphinic acid is not extensively documented, the principles have been successfully applied to related sulfur-containing compounds, demonstrating its potential. For instance, a mechanochemical-assisted, three-component coupling reaction has been developed for producing structurally diverse sulfonamides. thieme-connect.com This method uses palladium catalysis under grinding conditions, showcasing the viability of combining mechanochemistry with metal catalysis for C-S bond formation. thieme-connect.comresearchgate.net Another study reports the synthesis of new pyrazole (B372694) derivatives through a grinding-induced, one-pot, three-component reaction involving substituted thiophenols, highlighting the efficiency of mechanosynthesis in creating C-S bonds. researchgate.net

The advantages of these methods include operational simplicity, high yields, and scalability. researchgate.netthieme-connect.com Research into the kinetics of mechanochemical reactions indicates that they often follow first-order rate laws, with reactivity influenced by factors such as milling frequency and the physical state of the reactants. researchgate.net

Table 1: Examples of Mechanochemical Synthesis for Related Sulfur Compounds

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfonamide Synthesis | Aryl bromides, K2S2O5, Amines | Palladium-catalyzed, Ball-milling | Solvent-free, Broad functional group tolerance, Gram-scale potential | thieme-connect.com |

| C-S Bond Formation (Pyrazoles) | 3-Chloro-2,4-pentanedione, Thiophenols, Hydrazine (B178648) hydrate | Grinding, Piperidine catalyst, Solvent-free | One-pot, Sequential reaction, Good to excellent yields | researchgate.net |

| Decarboxylative Sulfonylation | α,β-Unsaturated carboxylic acids, Sulfinic acids | Ball-milling | Green, Sustainable, Unprecedented approach | researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric methods, which often generate significant inorganic waste. acs.org The synthesis of aryl sulfinic acids and their derivatives, such as sulfones, has greatly benefited from the development of advanced catalytic systems.

Catalytic strategies enhance efficiency by enabling reactions under milder conditions and with greater selectivity, thereby minimizing byproducts. nih.gov Various transition metals have been employed to catalyze the formation of C-S bonds.

Copper-Catalyzed Reactions: Copper catalysts are frequently used for coupling aryl halides with sulfinic acid salts or their precursors. google.com For example, a mild and efficient method for preparing aryl sulfones involves the cross-coupling of arylboronic acids and sulfinic acid salts mediated by cupric acetate. google.comresearchgate.net Substoichiometric copper has also been used to facilitate the synthesis of masked (hetero)aryl sulfinates from aryl iodides under mild, base-free conditions. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the desulfitative coupling of sodium arylsulfinates with aryl halides and triflates. acs.org They also enable the atom-economic hydrosulfonylation of allenes with sulfinic acids, producing allylic sulfones with high regio- and stereoselectivity. rsc.org

Nickel-Catalyzed Reactions: Dual catalytic systems combining nickel with an organoboron photocatalyst have been used for the cross-coupling of aryl bromides with sodium sulfinates under visible light, offering a more sustainable alternative to expensive iridium or ruthenium complexes. mdpi.com

These catalytic methods not only improve atom economy but also tolerate a wide range of functional groups, expanding their synthetic utility. google.commdpi.com The shift from traditional sulfide (B99878) oxidation, which can be difficult to control, to these cross-coupling strategies represents a significant advancement in the synthesis of sulfones and related compounds. mdpi.com

Table 2: Comparison of Catalytic Systems for Aryl Sulfone/Sulfinate Synthesis

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(OAc)2 / 1,10-phenanthroline | Organoboronic acids, Sodium sulfinate salts | Cross-coupling | Mild conditions (40°C), Tolerates various functional groups | researchgate.net |

| Pd(OAc)2 / XPhos | Sodium arylsulfinates, Aryl triflates/halides | Desulfitative coupling | Low catalyst loading (2 mol%), Good functional group tolerance | acs.org |

| Nickel / Organoboron Photocatalyst | Aryl bromides, Sodium sulfinates | Cross-coupling under visible light | Sustainable alternative to Ir/Ru catalysts, Tolerates various functional groups | mdpi.com |

| Pd(0) / Ligand | Allenes, Sulfinic acids | Hydrosulfonylation | Atom-economic, High regio- and stereoselectivity | rsc.org |

Replacing hazardous reagents and volatile organic solvents with greener alternatives is crucial for sustainable synthesis. nih.gov In the context of producing aryl sulfinic acids and their derivatives, significant progress has been made.

Benign Solvents: Aqueous systems are highly desirable. The synthesis of sulfonamide derivatives has been achieved in aqueous solutions via electrochemical methods, avoiding toxic reagents and solvents. rsc.org Other studies have explored polar protic solvents like ethanol, which can offer high yields and shorter reaction times compared to aprotic solvents like DMSO or DMF. nih.gov

Benign Reagents:

Electrons as Reagents: Electrochemical synthesis is an inherently green method that uses electrons as clean reagents, eliminating the need for chemical oxidants or reductants and often proceeding under mild conditions. rsc.orgbohrium.com

Sulfur Dioxide Surrogates: Instead of using gaseous sulfur dioxide, solid, easy-to-handle surrogates are preferred. Thiourea dioxide has been employed as an eco-friendly sulfur dioxide surrogate for the one-step synthesis of aryl sulfonic acids from aryl halides, using air as the green oxidant. rsc.org

Natural Catalysts: In some syntheses, natural and biodegradable catalysts like lemon juice have been used effectively, offering high yields in short time frames. nih.gov

Solid Acid Catalysts: Reusable solid acid catalysts, such as K-10 montmorillonite (B579905) clay or sulfonic acid functionalized silica (B1680970), offer an environmentally friendly alternative to corrosive mineral acids like sulfuric acid. nih.govmdpi.com They are typically non-corrosive, easy to handle, and recyclable. nih.gov

Table 3: Green Reagents and Solvents in Related Syntheses

| Green Alternative | Application | Advantages | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Synthesis of sulfonamides from urazoles and arylsulfinic acids | Uses electrons as clean reagents; avoids toxic chemicals; mild conditions | rsc.orgbohrium.com |

| Thiourea Dioxide & Air | Synthesis of aryl sulfonic acids from aryl halides | Eco-friendly SO2 surrogate; uses air as a green oxidant | rsc.org |

| Water/Ethanol | Solvent for synthesis of various heterocycles | Benign, readily available, can lead to high yields | rsc.orgnih.gov |

| K-10 Montmorillonite (Solid Acid) | Alkylation of indoles and pyrroles | Low cost, environmentally benign, recyclable catalyst | nih.gov |

Process Intensification and Continuous Flow Synthesis Research

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key technology in this field, offering significant advantages over traditional batch processing. acs.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates, and straightforward scalability. researchgate.netscispace.com

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly being translated from batch to continuous flow setups. acs.orgbeilstein-journals.org For example, traditionally difficult amination reactions of aryl halides have been performed safely at elevated temperatures with short residence times in continuous flow reactors, leading to significant process intensification. researchgate.net Similarly, the oxidation of alcohols to carboxylic acids has been achieved with high efficiency and catalyst stability using a platinum-catalyzed continuous-flow system. rsc.org

In the context of synthesizing analogues of 2-chlorobenzenesulphinic acid, a continuous flow approach could offer several benefits:

Improved Safety: Reactions involving potentially unstable intermediates can be managed more safely due to the small reactor volumes. beilstein-journals.org

Enhanced Efficiency: Precise control over residence time and temperature can maximize the yield of the desired product and minimize the formation of byproducts, such as the over-oxidation of sulfinic acids to sulfonic acids. researchgate.netrsc.org

Automation and Scalability: Flow processes are readily automated and can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), simplifying the transition from laboratory to industrial production. nih.gov

A two-step continuous-flow synthesis has been reported for producing 6(5H)-phenanthridinones, where the first step involves the synthesis of a 2-chloroamide building block, demonstrating the applicability of this technology to chlorinated aryl compounds. researchgate.net

Table 4: Advantages of Continuous Flow Processing

| Advantage | Description | Example Application |

|---|---|---|

| Process Intensification | Significant reduction in reaction time and reactor volume compared to batch. | Synthesis of warfarin (B611796) in 15 mins residence time vs. days in batch. acs.org |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or unstable intermediates. | Handling of azides at room temperature for triazole synthesis. beilstein-journals.org |

| Precise Control | Independent control of temperature, pressure, and residence time allows for fine-tuning of reaction conditions. | Selective oxidation of alcohols to carboxylic acids without aldehyde formation. rsc.org |

| Scalability | Production can be increased by running the system for longer periods or in parallel. | Gram-scale production of triazole derivatives. beilstein-journals.org |

| Integration & Automation | Multiple reaction and purification steps can be combined into a single, automated process. | Multistep continuous flow synthesis (MCFS) of complex molecules. acs.org |

Oxidation Pathways and Products

The oxidation of 2-chlorobenzenesulphinic acid represents a fundamental transformation, primarily leading to the formation of its corresponding sulphonic acid. This process is consistent with the general oxidation pathway observed for sulphur compounds, where the sulphur atom progresses to higher oxidation states.

The oxidation of thiols (RSH) serves as a model for understanding this pathway. Thiols are first oxidized to the highly reactive sulfenic acids (RSOH), which are then further oxidized to sulfinic acids (RSO₂H), and ultimately to sulfonic acids (RSO₃H). nih.govacs.org In this sequence, 2-chlorobenzenesulphinic acid (ClC₆H₄SO₂H) is an intermediate that can be oxidized to the more stable 2-chlorobenzenesulphonic acid (ClC₆H₄SO₃H). acs.org

This transformation is supported by metabolic studies of organophosphorus pesticides like carbophenothion. In rats, a major degradation route involves the conversion to 4-chlorobenzenesulphinic acid, which is subsequently oxidized to 4-chlorobenzenesulphonic acid. inchem.org The oxidation of the sulphinic acid to the sulphonic acid is a key detoxification step. inchem.org

Table 1: Oxidation Product of 2-Chlorobenzenesulphinic Acid

| Reactant | Oxidizing Agent | Major Product |

|---|

Reduction Pathways and Products

2-Chlorobenzenesulphinic acid can participate in reduction reactions, both as a substrate and as a reducing agent. When acting as a reducing agent, the sulphinic acid itself is oxidized. An example is the reaction of 2,5-dichlorobenzenesulphinic acid with 2,7-dichlorophenazine (B3189586) N-oxide, which results in the reduction of the N-oxide to 2,7-dichlorophenazine. rsc.org This indicates that the sulphinic acid group is capable of donating electrons to reduce other species. rsc.org

Conversely, sulphinic acids can be reduced. The reduction of disulphoxides, for example, can yield a sulphinic acid and a corresponding thioaryl compound. rsc.org While specific reduction products of 2-chlorobenzenesulphinic acid are not extensively detailed in the provided literature, general reduction of sulphinic acids can lead to the formation of disulphides and thiols under appropriate reducing conditions.

Nucleophilic Substitution Reactions

Arylsulphinic acids, including 2-chlorobenzenesulphinic acid, can function as effective nucleophiles in substitution reactions. masterorganicchemistry.comsaskoer.ca The sulfur atom, with its lone pair of electrons, can attack electrophilic centers to form new carbon-sulfur bonds. pressbooks.publibretexts.org

A notable example is the Hinsberg reaction, where arylsulphinic acids react with quinones. ias.ac.in In this reaction, the sulphinic acid adds to the quinone ring, demonstrating its nucleophilic character. ias.ac.in Similarly, arylsulphinic acids have been shown to displace other groups in aromatic systems. For instance, benzenesulphinic acid can react with 2-chlorophenazine, replacing the chlorine atom to form 2-phenylsulphonylphenazine. rsc.org This suggests that 2-chlorobenzenesulphinic acid could participate in similar nucleophilic aromatic substitution (SNAAr) reactions, where it acts as the incoming nucleophile.

The reactivity in these substitutions is often dependent on the reaction conditions. Reactions with free arylsulphinic acids tend to proceed readily, whereas the corresponding sodium salts may be unreactive, suggesting that the free acid is the active nucleophilic species. rsc.org

Table 2: Nucleophilic Reactions of Arylsulphinic Acids

| Electrophilic Substrate | Arylsulphinic Acid | Product Type | Reaction Name/Type |

|---|---|---|---|

| Benzoquinones | p-Chlorobenzenesulphinic Acid | Hydroxyphenyl aryl sulphone | Hinsberg Reaction |

Electrophilic Aromatic Substitution Dynamics

The introduction of a new substituent onto the benzene (B151609) ring of 2-chlorobenzenesulphinic acid via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing groups: the chloro (-Cl) group and the sulphinic acid (-SO₂H) group. libretexts.org

The chloro group is a weakly deactivating substituent but directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org This is due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect.

The directing effect of the sulphinic acid group is less commonly documented than that of the related sulphonic acid group (-SO₃H). The -SO₃H group is strongly deactivating and a meta-director. libretexts.orgmasterorganicchemistry.com Given the electronic similarities, the -SO₂H group is also expected to be deactivating and primarily meta-directing due to the electron-withdrawing nature of the sulfur-oxygen bonds.

In 2-chlorobenzenesulphinic acid, the two substituents have antagonistic directing effects. The ortho, para-directing chloro group at position 2 would direct an incoming electrophile to positions 4 and 6. The meta-directing sulphinic acid group at position 1 would direct an incoming electrophile to positions 3 and 5. When such antagonistic effects are present, the outcome is determined by the relative activating/deactivating strengths of the groups and steric factors. libretexts.org Generally, substitution occurs at the position that is least sterically hindered and favored by the less deactivating group. libretexts.org

An interesting related process is the isomerization of chlorobenzenesulphonic acids. Under heating in the presence of sulfuric acid, 2-chlorobenzenesulphonic acid can be converted to the more thermodynamically stable 4-chlorobenzenesulphonic acid, a reaction that proceeds through an electrophilic substitution mechanism. google.com

Table 3: Directing Effects of Substituents on Benzene Ring

| Substituent Group | Reactivity Effect | Directing Position(s) |

|---|---|---|

| -Cl (Chloro) | Deactivating | ortho, para |

| -SO₃H (Sulphonic Acid) | Deactivating | meta |

Radical Reactions and Mechanistic Insights

Arylsulphinic acids are valuable precursors for generating sulfonyl radicals (RSO₂•), which are key intermediates in various synthetic transformations. sioc-journal.cn These reactions provide a powerful method for forming C-S bonds under mild conditions.

The generation of the sulfonyl radical from an arylsulphinic acid is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), or through visible-light photoredox catalysis. rsc.orgacs.org Once formed, the sulfonyl radical can engage in a variety of cascade reactions.

Examples of such reactions include:

Synthesis of 3-Sulfonylindoles: Arylsulphinic acids react with 2-alkynyl arylazides in the presence of TBHP. The process involves the addition of the sulfonyl radical to the alkyne, followed by a radical tandem cyclization to construct the functionalized indole (B1671886) skeleton. rsc.org

Synthesis of Sulfonated Oxindoles: A photocatalytic cascade reaction between N-arylacrylamides and arylsulfinic acids in water yields various sulfonated oxindoles. nih.gov

Synthesis of Sulfonated Chromanes and Tetrahydroquinolines: Visible-light-induced radical cascade cyclization of 1,7-enynes with aromatic and aliphatic sulfinic acids, using an oxidant and a photocatalyst like Eosin Y, produces these heterocyclic structures. researchgate.net

These reactions highlight the utility of arylsulphinic acids as sources of sulfonyl radicals for the construction of complex, sulfur-containing heterocyclic molecules. sioc-journal.cn

Elucidation of Reaction Mechanisms

The chemical transformations of 2-chlorobenzenesulphinic acid involve several key reactive intermediates that have been identified or proposed through mechanistic studies.

Sulfenic Acids (RSOH): In the oxidation pathway of thiols to sulphinic and then to sulphonic acids, sulfenic acids are crucial, albeit often unstable, intermediates. nih.govnsf.govtaylorandfrancis.com The oxidation of a thiol first produces a sulfenic acid, which is then oxidized to the corresponding sulfinic acid. nih.govnih.gov Therefore, in the reverse process (reduction of a sulphinic acid) or in related redox cycling, sulfenic acid species are mechanistically significant. These intermediates are highly reactive and can be trapped by nucleophiles like dimedone. acs.orgrsc.org

Sulfonyl Radicals (RSO₂•): As detailed in Section 3.5, sulfonyl radicals are the central intermediates in the radical reactions of arylsulphinic acids. sioc-journal.cn They are typically generated via single-electron transfer from the sulphinic acid to an oxidant or a photocatalyst. rsc.orgacs.org The subsequent addition of this radical to unsaturated systems initiates cascade reactions to form C-S bonds and cyclic structures. researchgate.net

Arenium Ions (σ-complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the aromatic ring of 2-chlorobenzenesulphinic acid proceeds through a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lumenlearning.com The stability of this intermediate, which is influenced by the existing chloro and sulphinic acid groups, determines the rate and regioselectivity of the substitution. libretexts.org

Hydrazide Intermediates: While related to the synthesis of sulphinic acids rather than their reactions, it is noteworthy that the reduction of arylsulphonyl chlorides with hydrazine to form arylsulphinic acids proceeds through a detectable sulphonhydrazide intermediate. cdnsciencepub.com

Table 4: Key Intermediates in Reactions of Sulphinic Acids

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Oxidation/Reduction | Sulfenic Acid (RSOH) | A highly reactive species formed during the oxidation of thiols to sulfinic acids. nih.govnih.gov |

| Radical Reactions | Sulfonyl Radical (RSO₂•) | A neutral radical species that initiates C-S bond formation and cyclization reactions. sioc-journal.cnrsc.org |

Kinetic and Thermodynamic Parameters of Transformations

A comprehensive review of available scientific literature indicates a significant gap in experimentally determined quantitative data for the kinetic and thermodynamic parameters of transformations involving 2-chlorobenzenesulphinic acid. While the reactivity of arylsulphinic acids and their derivatives is a subject of chemical investigation, specific values for rate constants (k), activation energies (Ea), and thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reactions of this specific compound are not readily found in published research.

General chemical principles suggest that the transformations of 2-chlorobenzenesulphinic acid, such as its characteristic disproportionation into a sulphonic acid and a thiosulphonate, are governed by these fundamental parameters. The rates of such reactions are dictated by the activation energy barrier, which is the minimum energy required for the transformation to occur. Factors influencing this barrier include the nature of the reactants and the presence of catalysts. For instance, the electron-withdrawing nature of the chlorine substituent at the ortho-position on the benzene ring is expected to influence the electronic density of the sulphinic acid group, thereby affecting its reactivity compared to unsubstituted benzenesulphinic acid.

Thermodynamic parameters determine the spontaneity and equilibrium position of a reaction. An exothermic reaction (negative ΔH) releases heat, while a positive change in entropy (positive ΔS) indicates an increase in disorder. A reaction is considered spontaneous when the Gibbs free energy change (ΔG), calculated from enthalpy and entropy, is negative. For the transformations of 2-chlorobenzenesulphinic acid, these values would provide critical insight into the stability of the compound and the feasibility of its conversion to other products under various conditions.

Mechanistic studies on related compounds, such as benzenesulphonic acids, have explored desulphonation and other reactions, sometimes providing kinetic data for those specific processes. For example, the sonochemical degradation of benzenesulphonic acid has been studied, and the rate constant for its reaction with hydroxyl radicals has been determined. nih.gov However, sulphinic and sulphonic acids exhibit different chemical properties and reactivity, and such data cannot be directly extrapolated to 2-chlorobenzenesulphinic acid.

Due to the absence of specific research findings, it is not possible to present data tables on the kinetic and thermodynamic parameters for the transformations of 2-chlorobenzenesulphinic acid at this time. Further experimental investigation is required to quantify these essential chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-chlorobenzenesulphinic acid, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-chlorobenzenesulphinic acid, the aromatic region of the spectrum is of primary interest. The four protons on the benzene ring are chemically non-equivalent due to the presence of two different substituents (-Cl and -SO₂H) at positions 1 and 2. This results in a complex splitting pattern in the aromatic region, typically observed between 7.0 and 8.5 ppm. libretexts.orgdocbrown.info

The electron-withdrawing nature of both the chlorine atom and the sulphinic acid group deshields the aromatic protons, shifting them downfield compared to benzene (7.3 ppm). libretexts.org The proton ortho to the sulphinic acid group (at C6) is expected to be the most deshielded due to the strong anisotropic effect of the S=O bond. The remaining protons will exhibit complex spin-spin coupling, resulting in a series of multiplets. The acidic proton of the sulphinic acid group (-SO₂H) is expected to appear as a broad singlet at a variable chemical shift, often downfield, and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chlorobenzenesulphinic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Multiplet (m) |

Note: Actual chemical shifts can vary based on solvent and concentration.

¹³C NMR spectroscopy details the carbon skeleton of a molecule. For 2-chlorobenzenesulphinic acid, six distinct signals are expected in the aromatic region (typically 110-150 ppm), corresponding to the six unique carbon atoms of the benzene ring. oregonstate.edulibretexts.orglibretexts.org

The chemical shifts are influenced by the substituents. The carbon atom bonded to the chlorine (C1) and the carbon bonded to the sulphinic acid group (C2) are known as ipso-carbons. Their signals can be identified based on their lower intensity and specific chemical shifts. The chlorine substituent typically causes a downfield shift on the carbon it is attached to. docbrown.info The sulphinic acid group also influences the surrounding carbon environments. The remaining four carbon signals will appear in the typical aromatic region. wisc.edu For comparison, the carbon signals in a closely related compound, 2-chlorobenzoic acid, appear between approximately 127 and 135 ppm, with the carboxyl carbon appearing around 171 ppm. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-Chlorobenzenesulphinic Acid

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Cl (C1) | 130 - 135 |

| C-SO₂H (C2) | 140 - 145 |

Note: Values are estimations based on substituent effects on a benzene ring.

³¹P NMR spectroscopy is a highly specific technique for analyzing organophosphorus compounds. wikipedia.org While phosphonate (B1237965) derivatives of 2-chlorobenzenesulphinic acid are not widely reported, this technique would be indispensable for their characterization if synthesized. The formation of a sulfinylphosphonate derivative, for instance, would involve creating a P-S bond.

The chemical shift in ³¹P NMR is sensitive to the oxidation state and coordination environment of the phosphorus atom. slideshare.net Phosphonates (P(O)(OR)₂) typically resonate in a distinct region of the spectrum. For example, various α-aminophosphonates show resonance peaks from 21 to 35 ppm relative to the standard 85% H₃PO₄. researchgate.net The specific chemical shift for a phosphonate derivative of 2-chlorobenzenesulphinic acid would provide clear evidence of the phosphorus environment and successful derivatization. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. core.ac.uk

For 2-chlorobenzenesulphinic acid, the key vibrational modes are those of the sulphinic acid group, the carbon-chlorine bond, and the aromatic ring.

S=O Stretch: The sulphinyl group (S=O) gives rise to a strong and characteristic absorption band in the IR spectrum, typically found in the range of 1090-1040 cm⁻¹.

S-O-H Group: The O-H stretch of the sulphinic acid group is expected to be a broad band in the region of 3000-2500 cm⁻¹, characteristic of a hydrogen-bonded acidic proton. The S-O stretch is expected around 900-700 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. scielo.org.mx C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. libretexts.org

C-Cl Stretch: The carbon-chlorine bond stretch gives a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Substitution Pattern: Out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ range can help confirm the ortho-disubstituted pattern of the benzene ring. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the S=O and aromatic ring vibrations often produce strong and sharp signals, aiding in a comprehensive vibrational analysis. researchgate.net

Table 3: Key Vibrational Frequencies for 2-Chlorobenzenesulphinic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ar-H | C-H Stretch | >3000 | Medium-Weak |

| -SO₂H | O-H Stretch | 3000 - 2500 | Broad, Strong |

| Ar | C=C Stretch | 1600 - 1450 | Medium |

| S=O | S=O Stretch | 1090 - 1040 | Strong |

| S-O | S-O Stretch | 900 - 700 | Medium |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through fragmentation patterns.

The molecular weight of 2-chlorobenzenesulphinic acid (C₆H₅ClO₂S) is approximately 176.62 g/mol . nih.gov The molecular ion peak (M⁺) in the mass spectrum would be observed at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.

Electron ionization (EI) would likely cause fragmentation. Common fragmentation pathways for aromatic sulphinic acids include the loss of neutral molecules. For 2-chlorobenzenesulphinic acid, expected fragmentation includes:

Loss of ·OH (M - 17)

Loss of SO or SO₂ (M - 48 or M - 64)

Cleavage of the C-S bond, potentially leading to a chlorophenyl cation (m/z 111/113). The mass spectrum of the related benzenesulfonic acid shows a prominent peak at m/z 77 (phenyl cation) after loss of the SO₃H group. nist.govmassbank.eu

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Chlorobenzenesulphinic Acid

| m/z Value | Identity | Notes |

|---|---|---|

| 176 / 178 | [C₆H₅ClO₂S]⁺ | Molecular ion peak (M⁺) and its isotope peak (M+2). |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of SO₂H group. Isotope pattern confirms chlorine. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in 2-chlorobenzenesulphinic acid. libretexts.org

The benzene ring itself exhibits characteristic absorptions, and these are modified by substituents. hnue.edu.vn Aromatic compounds typically show a strong absorption near 205 nm (the E-band) and a less intense, structured absorption between 255-275 nm (the B-band). libretexts.org The presence of the chlorine and sulphinic acid substituents, both of which have unshared electrons, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). For example, benzenesulfonic acid shows absorption maxima at approximately 219 nm, 259 nm, and 263 nm in ethanol. nih.gov The spectrum of 2-chlorobenzenesulphinic acid is expected to be similar, with slight shifts due to the chloro-substituent. UV-Vis spectroscopy is also a valuable tool for assessing the purity of a sample by detecting conjugated impurities and for quantitative analysis using the Beer-Lambert law.

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 2-Chlorobenzenesulphinic Acid

| Transition | Expected λₘₐₓ (nm) | Notes |

|---|---|---|

| π → π* (E-band) | ~210 - 225 | Intense absorption related to the aromatic system. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. nih.gov This method is fundamental to understanding the solid-state conformation and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. cam.ac.uk

Table 1: Predicted Crystallographic Parameters for 2-Chlorobenzenesulphinic Acid (Based on Analogous Structures)

| Parameter | Expected Value/System | Description |

| Crystal System | Monoclinic or Orthorhombic | Common systems for substituted benzene derivatives. |

| Space Group | P2₁/c or Pccn | Frequently observed space groups for centrosymmetric and non-centrosymmetric packing. |

| Key Bond Length (C-S) | ~1.80 Å | Typical length for a carbon-sulfur single bond in this environment. |

| Key Bond Length (S=O) | ~1.50 Å | Characteristic double bond length in sulfinic acids. |

| Key Bond Length (S-OH) | ~1.60 Å | Characteristic single bond length in sulfinic acids. |

| Key Bond Angle (O-S-O) | ~110° | Reflects the pyramidal geometry at the sulfur atom. |

| Intermolecular Interaction | O-H···O Hydrogen Bonding | The primary interaction directing the crystal packing. |

Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals or metal complexes. wikipedia.org Since 2-chlorobenzenesulphinic acid is a diamagnetic molecule with all electrons paired, it is inherently EPR-silent and will not produce a spectrum on its own. ethz.ch

However, EPR spectroscopy is an invaluable tool for studying radical intermediates that can be generated from 2-chlorobenzenesulphinic acid. wikipedia.org For example, oxidation or radiolysis can lead to the formation of the 2-chlorobenzenesulfinyl radical (2-Cl-C₆H₄-S•=O). mdpi.com EPR can characterize these transient species, providing information about their electronic structure and environment. mdpi.com

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. mdpi.com

g-factor: For sulfinyl radicals, the g-factor is expected to be anisotropic, with values deviating from the free electron value (g ≈ 2.0023) due to spin-orbit coupling contributions from the sulfur and oxygen atoms. Oxygen-centered radicals often exhibit g-values in the range of 2.0028–2.0041. mdpi.com

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic nuclei of nearby atoms (e.g., ¹H, ³³S) would lead to the splitting of the EPR signal, providing direct evidence for the radical's structure.

While direct EPR studies on 2-chlorobenzenesulphinic acid are not prominent, the technique remains crucial for investigating its potential reaction mechanisms involving radical pathways. ethz.ch

Magnetic Circular Dichroism (MCD) is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a strong magnetic field. wikipedia.org It is particularly useful for probing the electronic structure of molecules, as it can reveal electronic transitions that are weak or overlapping in conventional absorption spectra. oulu.fi Unlike natural circular dichroism, MCD can be induced in any molecule with a chromophore, not just chiral ones. libretexts.org

For 2-chlorobenzenesulphinic acid, the chromophore is the substituted benzene ring. The MCD spectrum would be dominated by the π→π* transitions of the aromatic system. The technique is highly sensitive to the symmetry of the electronic states involved. oulu.fi The presence of both the chloro- and sulfinic acid substituents lowers the symmetry of the benzene ring, which would lift the degeneracy of certain electronic transitions. This lifting of degeneracy can give rise to characteristic derivative-shaped signals (A-terms) or simple positive or negative peaks (B-terms and C-terms) in the MCD spectrum, providing detailed insight into the electronic structure. wikipedia.org

MCD spectroscopy is a powerful method for discriminating between closely related aromatic compounds, as the spectral pattern is highly sensitive to the nature and position of substituents. oulu.fi By comparing the MCD spectrum of 2-chlorobenzenesulphinic acid with that of benzene, chlorobenzene, and benzenesulfinic acid, one could precisely map the electronic perturbations caused by each substituent.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 5-10 nm of a material's surface. eag.commst.or.jp The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is inversely related to their binding energy. The binding energy is characteristic of the element and its specific chemical environment. mst.or.jp

An XPS analysis of 2-chlorobenzenesulphinic acid would provide a detailed elemental and chemical state fingerprint. eag.com High-resolution scans of the core levels for each element would reveal shifts in binding energy indicative of the local chemical bonding.

Table 2: Predicted XPS Binding Energies for 2-Chlorobenzenesulphinic Acid

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.8 eV | Main peak for C-C/C-H bonds in the aromatic ring. |

| ~285.5 eV | Shoulder peak for the carbon atom bonded to sulfur (C-S). | ||

| ~286.5 eV | Shoulder peak for the carbon atom bonded to chlorine (C-Cl). | ||

| Sulfur | S 2p | ~166-167 eV | Characteristic for sulfur in a sulfinic acid (+4 oxidation state). This value is distinct from sulfides (~162 eV) and sulfates (~169 eV). |

| Oxygen | O 1s | ~532 eV | Corresponds to the oxygen atoms in the sulfinic acid group (S-O). |

| Chlorine | Cl 2p | ~200-201 eV | Characteristic for chlorine in an organochlorine compound (covalently bonded to carbon). |

Note: Absolute binding energies can vary slightly based on instrument calibration and surface charging. Charge correction using the adventitious carbon C 1s peak at 284.8 eV is standard practice.

This ability to precisely determine the oxidation state of sulfur makes XPS particularly powerful for studying the chemistry of 2-chlorobenzenesulphinic acid on surfaces, for example, in applications involving self-assembled monolayers or surface modification. eag.com

Advanced Analytical Techniques for Detection and Quantification of 2 Chlorobenzenesulphinic Acid

Chromatographic Methodologies for Separation and Quantification

Chromatography encompasses a set of powerful techniques used to separate the components of a mixture. rroij.com This is achieved by distributing the components between two phases: a stationary phase and a mobile phase that flows through it. rroij.com For a compound like 2-Chlorobenzenesulphinic acid, which may be part of a mixture containing structurally similar compounds, chromatography is indispensable for achieving accurate quantification. researchgate.netekb.eg

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a liquid mixture. wikipedia.orgopenaccessjournals.com It operates by forcing a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase) at high pressure. rroij.com The separation is based on the differential interactions of each component with the stationary phase, leading to different migration rates and, consequently, separation. wikipedia.org HPLC is recognized for its high resolution, accuracy, and efficiency, making it a cornerstone in analytical chemistry. openaccessjournals.combiomedpharmajournal.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode, separating molecules based on their hydrophobicity. wikipedia.orgspringernature.com It utilizes a non-polar stationary phase (commonly silica (B1680970) modified with C18 or C8 alkyl chains) and a polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol (B129727) or acetonitrile. wikipedia.orgymcamerica.com In RP-HPLC, hydrophobic (less polar) molecules are retained longer on the column, while polar compounds elute earlier. springernature.com

For polar and ionic compounds such as 2-Chlorobenzenesulphinic acid, successful separation in RP-HPLC often requires modification of the mobile phase. Due to its polarity, 2-Chlorobenzenesulphinic acid would exhibit weak retention on a standard RP column. To achieve better separation and peak shape for related ionic compounds like benzenesulphonic acids, salts such as sodium sulphate are added to the aqueous-methanolic mobile phase. researchgate.net This approach helps to control the ionic interactions and improve the chromatographic behavior of polar analytes. researchgate.net

Table 1: Typical Parameters for Reversed-Phase HPLC Analysis of Aromatic Sulphonic Acids

| Parameter | Description | Relevance for 2-Chlorobenzenesulphinic Acid |

| Stationary Phase | Typically octadecyl (C18) or octyl (C8) bonded silica. ymcamerica.com | A C18 column is a common starting point for separating aromatic compounds. researchgate.net |

| Mobile Phase | A gradient mixture of an aqueous buffer and an organic solvent (e.g., methanol, acetonitrile). researchgate.netchromatographyonline.com | An aqueous-methanolic mobile phase is often used. researchgate.net |

| Mobile Phase Additive | Salts (e.g., sodium sulphate) or ion-pairing reagents may be added. researchgate.net | The addition of a salt is crucial for the successful separation of ionic sulphonic acids. researchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD). nih.gov | The aromatic ring in 2-Chlorobenzenesulphinic acid allows for sensitive UV detection. |

This interactive table summarizes common starting conditions for developing an RP-HPLC method for polar aromatic acids.

Ion Exclusion Chromatography (IEC) is a highly effective HPLC mode for the separation of weak inorganic and organic acids from complex sample matrices. shimadzu.comgcms.cz The technique typically employs a stationary phase made of a high-performance cation-exchange resin in the H⁺ form. shimadzu.com The fundamental principle of separation is Donnan exclusion from the resin pores. shimadzu.com

When an acidic mobile phase (e.g., dilute sulphuric acid or perchloric acid) is used, strong acids are fully ionized and are repelled by the fixed negative charges (sulphonate groups) on the resin surface. shimadzu.comshimadzu.it Consequently, they are excluded from the pores and elute quickly in the void volume of the column. gcms.cz Weaker acids, such as 2-Chlorobenzenesulphinic acid, are only partially ionized in the acidic mobile phase. shimadzu.com The un-ionized form can then partition into the resin pores, leading to retention and separation from both strong acids and non-ionic compounds. shimadzu.com This method is particularly advantageous for analyzing organic acids in samples with high salt content, such as wastewater. gcms.cz

Table 2: Principles of Ion Exclusion Chromatography for Organic Acid Analysis

| Feature | Principle | Application to 2-Chlorobenzenesulphinic Acid |

| Mechanism | Separation based on pKa and partitioning of un-ionized acids into the stationary phase pores. shimadzu.com | As a weak organic acid, it can be retained and separated from stronger acids and salts. |

| Stationary Phase | Strong cation-exchange resin in the H⁺ form. shodex.de | Provides a negatively charged surface to exclude fully ionized species. |

| Mobile Phase | Dilute strong acid (e.g., H₂SO₄, HClO₄). shimadzu.it | Suppresses the ionization of 2-Chlorobenzenesulphinic acid, allowing it to be retained. |

| Key Advantage | Excellent for separating ionic analytes from a high-salt matrix. gcms.cz | Ideal for analyzing industrial wastewater or other complex samples containing the target acid. |

This interactive table outlines the core principles of Ion Exclusion Chromatography and its applicability to 2-Chlorobenzenesulphinic Acid.

Ion Exchange Chromatography (IEX) is a powerful technique that separates molecules based on their net surface charge. phenomenex.comhuji.ac.il It is widely used for the analysis and purification of ionic compounds, including organic acids. shimadzu.comphenomenex.com The stationary phase in IEX consists of a matrix with covalently bonded ionic functional groups. For the analysis of an acidic compound like 2-Chlorobenzenesulphinic acid, which carries a negative charge in its ionized form, Anion Exchange Chromatography (AIEX) is employed. researchgate.net

In AIEX, the stationary phase is positively charged (e.g., containing quaternary ammonium (B1175870) groups) and attracts the negatively charged analyte. researchgate.net The process involves several stages:

Equilibration: The column is equilibrated with a buffer at a specific pH to ensure the stationary phase is charged. phenomenex.com

Sample Loading: The sample is loaded onto the column. The negatively charged 2-chlorobenzenesulphinate anions bind to the positively charged stationary phase. phenomenex.com

Elution: The bound analytes are eluted by changing the mobile phase conditions, typically by increasing the concentration of a competing ion (e.g., chloride from NaCl) or by changing the pH to neutralize the analyte's charge. huji.ac.il

Table 3: Anion Exchange Chromatography (AIEX) for 2-Chlorobenzenesulphinic Acid

| Parameter | Description | Role in Separation |

| Stationary Phase | A solid support with covalently attached positive functional groups (e.g., DEAE, QAE). researchgate.net | Binds the negatively charged 2-chlorobenzenesulphinate anion. |

| Mobile Phase pH | Must be controlled to ensure the analyte is in its charged (anionic) form. chromatographyonline.com | A pH above the pKa of the sulphinic acid group ensures a negative charge for binding. |

| Elution | Typically a salt gradient (e.g., 0-2 M NaCl). sigmaaldrich.com | Competes with the analyte for binding sites, causing elution in order of charge strength. |

This interactive table details the components and mechanism of Anion Exchange Chromatography for analyzing 2-Chlorobenzenesulphinic Acid.

For the determination of trace levels of pollutants in environmental samples, direct injection into an HPLC system may not provide sufficient sensitivity. On-line sample enrichment, or pre-concentration, is a strategy used to improve the limits of detection. researchgate.net This technique involves passing a large volume of the sample through a short pre-column, which traps the analyte of interest. The trapped analyte is then eluted as a concentrated band onto the analytical HPLC column for separation and detection. researchgate.net

For compounds like 2-Chlorobenzenesulphinic acid and related substances in industrial wastewater, on-line sample enrichment can be performed using a pre-column packed with an adsorbent like octadecyl silica (C18). researchgate.net This allows for the concentration of the analyte from a dilute aqueous sample, significantly lowering the detection limits and enabling the quantification of trace contaminants. researchgate.netresearchgate.net

Gas Chromatography (GC) (if volatile derivatives are formed)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com It is particularly useful for the analysis of volatile and semi-volatile organic compounds. mdpi.com

2-Chlorobenzenesulphinic acid is a polar, ionic, and non-volatile compound, making it unsuitable for direct analysis by GC. However, it can be analyzed using GC after a chemical derivatization step. Derivatization is a process that converts the analyte into a more volatile and thermally stable derivative. nih.gov For acidic compounds, this often involves esterification (e.g., methylation) to convert the polar acid group into a less polar and more volatile ester. While specific derivatization protocols for 2-Chlorobenzenesulphinic acid are not widely documented, the general principle is applicable. Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS), which provides high sensitivity and definitive structural identification. mdpi.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more methods, provide a powerful approach for the analysis of complex mixtures. wikipedia.org By integrating the separation power of chromatography with the identification capabilities of mass spectrometry, these methods offer unparalleled performance for the analysis of 2-chlorobenzenesulphinic acid.

HPLC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-chlorobenzenesulphinic acid. wikipedia.org This method combines the efficient separation of analytes by HPLC with the sensitive and selective detection afforded by MS. chemyx.com

In a typical LC-MS setup, the sample containing 2-chlorobenzenesulphinic acid is first injected into an HPLC system. The HPLC column, often a reversed-phase column such as C18, separates the components of the mixture based on their polarity. researchgate.net The separated components then elute from the column and are introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the eluted molecules. wikipedia.org These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of 2-chlorobenzenesulphinic acid. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. lcms.cz

Table 1: Typical LC-MS Parameters for Analysis of Related Organic Acids

| Parameter | Setting |

| HPLC System | Shimadzu LC-30 Nexera or equivalent |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., LCMS-8060NX) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Mobile Phase | Gradient elution with organic solvents (e.g., methanol) and aqueous buffers |

| Column | Reversed-phase C18 column |

| Column Temperature | Optimized for best peak shape and separation (e.g., 40°C) |

| Flow Rate | Optimized for the column dimensions (e.g., 0.4 mL/min) |

| Detection | Multiple Reaction Monitoring (MRM) for targeted analysis |

This table presents a generalized set of parameters based on the analysis of similar organic acids and may require optimization for 2-chlorobenzenesulphinic acid specifically.

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for volatile and thermally stable compounds. wikipedia.orgthermofisher.com While 2-chlorobenzenesulphinic acid itself is not ideal for direct GC analysis due to its polarity and thermal lability, derivatization can be employed to convert it into a more volatile and stable derivative. This process chemically modifies the analyte to make it suitable for GC separation. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. thermofisher.com The separated components then enter the mass spectrometer for ionization, fragmentation, and detection. innovatechlabs.com GC-MS is renowned for its high resolving power and its ability to provide detailed structural information from the mass spectra of the fragments, making it a "gold standard" for the identification of many organic compounds. wikipedia.org

Table 2: Potential GC-MS Derivatization and Analysis Parameters

| Parameter | Setting |

| Derivatization Agent | Silylation reagents (e.g., BSTFA) or esterification agents |

| GC System | Agilent, Shimadzu, or equivalent |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or split injection |

| Oven Temperature Program | Ramped temperature program to optimize separation |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

This table outlines a potential approach; the specific derivatization agent and GC conditions would need to be developed and optimized for 2-chlorobenzenesulphinic acid.

Spectrophotometric and Electrochemical Detection Systems

While mass spectrometry offers the highest degree of selectivity, other detection systems can also be employed for the analysis of 2-chlorobenzenesulphinic acid, often in conjunction with HPLC.

Direct UV Detection and its Selectivity Considerations

High-performance liquid chromatography with ultraviolet (UV) detection is a widely used analytical technique. The principle of this method relies on the absorption of UV light by the analyte. Many organic compounds, including those with aromatic rings like 2-chlorobenzenesulphinic acid, absorb UV radiation at specific wavelengths.

For detection, a UV-Vis spectrophotometer is coupled to the HPLC system. As the separated components elute from the column, they pass through a flow cell in the detector. The amount of UV light absorbed is proportional to the concentration of the analyte, allowing for quantification. However, a significant challenge with direct UV detection is its limited selectivity. researchgate.net Many compounds can absorb UV light at similar wavelengths, leading to potential interferences from other components in the sample matrix. To enhance selectivity, diode array detection (DAD) or photodiode array (PDA) detection can be used, which provides a UV spectrum of the eluting peak, aiding in its identification.

Electroconductivity Detection with pH Buffering

For ionic compounds like 2-chlorobenzenesulphinic acid, electroconductivity detection can be a viable option, particularly when used with ion chromatography. The conductivity of a solution is dependent on the concentration and mobility of the ions present.

To improve the sensitivity and selectivity of conductivity detection for organic acids, a technique involving post-column pH buffering can be employed. researchgate.net After the analytical column separates the analytes, a buffering reagent is continuously added to the eluent. This adjusts the pH to a level where the organic acids are fully dissociated, thereby increasing their conductivity and enhancing the detection signal. This method helps to reduce background noise and allows for the sensitive and selective detection of organic acids. researchgate.net

Method Validation for Robustness and Reproducibility in Research

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu It ensures the reliability, reproducibility, and accuracy of the analytical data. The key parameters for method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample, such as impurities or matrix components. npra.gov.my

Linearity: This establishes that the response of the method is directly proportional to the concentration of the analyte over a defined range. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte. europa.eu

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). europa.eu

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision. researchgate.net

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

A thoroughly validated method provides confidence in the research findings and ensures that the results are robust and reproducible.

Applications of 2 Chlorobenzenesulphinic Acid in Advanced Organic Synthesis and Catalysis

Role as a Key Synthetic Intermediate for Functional Molecules

The sulfinic acid moiety is a pivotal functional group that acts as a precursor to a diverse range of more complex sulfur-containing structures. 2-Chlorobenzenesulphinic acid is particularly valuable as it introduces a specific substitution pattern—a 2-chloroaryl group—which can be crucial for tuning the biological activity or material properties of the final product.

2-Chlorobenzenesulphinic acid is a cornerstone for the synthesis of various sulfonyl derivatives, primarily sulfones and sulfonamides. These moieties are prevalent in pharmaceuticals, agrochemicals, and functional materials. rsc.org

Sulfones: One of the most prominent applications of aryl sulfinic acids is in the formation of sulfones (R-SO₂-R'). This is typically achieved through coupling reactions with alkyl or aryl halides. While direct alkylation is possible, metal-catalyzed cross-coupling reactions have become a more robust and widely used method. rsc.org For instance, the sodium or potassium salt of 2-chlorobenzenesulphinic acid can react with various aryl or vinyl halides in the presence of a palladium catalyst to form unsymmetrical diaryl or aryl vinyl sulfones. ccspublishing.org.cn This method is highly valued for its broad functional group tolerance and its ability to construct the C-S bond with high efficiency. ccspublishing.org.cnacs.org

Sulfonamides: The synthesis of sulfonamides (R-SO₂-NR'R'') from sulfinic acids is another critical transformation. nih.gov A common route involves the initial conversion of the sulfinic acid to a more reactive sulfonyl halide, typically the sulfonyl chloride, which then readily reacts with a primary or secondary amine. bohrium.com Alternatively, modern methods allow for the direct synthesis of sulfonamides from sulfinic acid salts under specific catalytic conditions, bypassing the need for harsh chlorinating agents. nih.gov These pathways are essential for creating sulfonamide-based drugs and other bioactive molecules. acs.org

Table 1: Synthesis of Sulfonyl Derivatives from Aryl Sulfinic Acids

| Product Class | Reactant 1 | Reactant 2 | Catalyst/Reagent | General Outcome |

|---|---|---|---|---|

| Diaryl Sulfone | Aryl Sulfinic Acid Salt | Aryl Halide/Triflate | Pd₂(dba)₃, Xantphos | Forms unsymmetrical diaryl sulfones in good to excellent yields. ccspublishing.org.cn |

| Aryl Vinyl Sulfone | Aryl Sulfinic Acid Salt | Vinyl Halide/Triflate | Pd₂(dba)₃, Xantphos | Provides a direct route to aryl vinyl sulfones. ccspublishing.org.cn |

| Alkyl Aryl Sulfone | Aryl Sulfinate Salt | Alkyl Halide | Phase-Transfer Catalyst | Generates sulfones via S-alkylation. nih.gov |

| Sulfonamide | Aryl Sulfinic Acid | Amine | 1. SOCl₂ or NCS; 2. Amine | Classical two-step synthesis via an intermediate sulfonyl chloride. bohrium.com |

| Sulfonamide | Aryl Sulfinate Salt | Amine | Copper Catalyst | Direct aminosulfonylation under mild conditions. nih.gov |

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. jchemrev.com While not as common as other building blocks, 2-chlorobenzenesulphinic acid and its derivatives can be employed in the construction of sulfur-containing heterocycles. A key strategy involves the generation of a sulfonyl radical from the sulfinic acid, which can then participate in radical cascade reactions. mdpi.com

For example, an iron-catalyzed aerobic oxidative reaction between an activated alkene and an aryl sulfinic acid can lead to the formation of sulfonyl-substituted oxindoles through an intramolecular sulfonyl-carbocyclization process. mdpi.com Another innovative approach involves the conversion of sulfinic acids into allenyl sulfones. These versatile intermediates can undergo various cycloaddition reactions to form complex carbocyclic and heterocyclic systems, demonstrating the utility of sulfinic acids as precursors to advanced molecular scaffolds. acs.orgmdpi.com

Table 2: Heterocycle Synthesis Involving Sulfinic Acid Derivatives

| Starting Material | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Aryl Sulfinic Acid + Activated Alkene | Radical Sulfonyl-Carbocyclization | Sulfonyl-Substituted Oxindole | Fe-catalyzed, uses O₂ as a green oxidant. mdpi.com |

| Allenyl Sulfone (from Sulfinic Acid) | [3+2] Cycloaddition-Elimination | Cyclopentenyl Sulfone | Organocatalyzed reaction forming five-membered rings. mdpi.com |

| Allenylsulfonyl Carbamate | Diastereoselective Cyclization | 1,3-Aminoalcohol Derivatives | Rhodium-catalyzed stereodivergent synthesis. |

| Hydroxyalkyl Sulfoxide (from Sulfinic Acid) | Intramolecular Cyclization | Sultines (Cyclic Sulfinates) | Acid- or base-mediated cyclization to form sulfur heterocycles. |

Catalytic Applications in Organic Transformations

Beyond its role as a stoichiometric reagent, the sulfinic acid functional group can also participate in and influence catalytic processes.

Aryl sulfinic acids are moderately strong acids, with a pKa of approximately 2. This inherent acidity allows them to act as Brønsted acids. However, their application as catalysts for organic transformations is not as widespread as that of their more robust counterparts, aryl sulfonic acids.

The limited use of aryl sulfinic acids as Brønsted acid catalysts may be attributed to their chemical reactivity. The sulfinate anion is an excellent nucleophile and the acid itself can undergo one-electron oxidation to form a sulfonyl radical. ccspublishing.org.cn These properties can lead to side reactions or catalyst decomposition, interfering with a clean catalytic cycle. Furthermore, sulfinic acids are prone to disproportionation into sulfonic acids and thiosulfonates. While they are competent proton donors, their stability issues often lead chemists to prefer sulfonic acids like p-toluenesulfonic acid for general Brønsted acid catalysis.

The salt form of 2-chlorobenzenesulphinic acid is an outstanding coupling partner in a variety of metal-catalyzed reactions, which are foundational for modern C-S bond formation. These reactions typically involve the sulfinate as a nucleophilic source of the sulfonyl group.

Palladium-Catalysis: The palladium-catalyzed coupling of aryl sulfinate salts with aryl or vinyl halides (or triflates) is a highly effective method for synthesizing unsymmetrical sulfones. ccspublishing.org.cn The use of specific ligands, such as Xantphos, has been shown to be crucial for achieving high yields across a broad range of substrates. ccspublishing.org.cn This transformation proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a powerful tool in organic synthesis. acs.org

Copper and Nickel Catalysis: In addition to palladium, other transition metals can also effectively catalyze couplings with sulfinate salts. Copper-catalyzed cross-coupling reactions provide an alternative, often more economical, route to alkylaryl and diaryl sulfones. acs.org More recently, dual-catalyst systems, such as the combination of a nickel catalyst with a visible-light photoredox catalyst, have enabled the cross-coupling of sulfinates with aryl iodides at room temperature, showcasing broad functional group compatibility. These advancements highlight the versatility of the sulfinate group in modern synthetic chemistry.

Table 3: Metal-Catalyzed Coupling Reactions with Aryl Sulfinate Salts

| Metal Catalyst | Coupling Partner | Reaction Name/Type | Key Advantage |

|---|---|---|---|

| Palladium (e.g., Pd₂(dba)₃/Xantphos) | Aryl/Vinyl Halides & Triflates | Cacchi-Type Sulfonylation | High yields, broad substrate scope, excellent functional group tolerance. ccspublishing.org.cn |

| Copper (e.g., CuI) | Arylboronic Acids | Chan-Lam-Type Sulfonylation | Mild, ambient temperature conditions. acs.org |

| Nickel/Photoredox (e.g., NiBr₂·diglyme/Ir-photocatalyst) | Aryl Iodides | Dual Catalytic Cross-Coupling | Room temperature reaction, suitable for late-stage functionalization. |

| Palladium (e.g., Pd(OAc)₂) | Arylboronic Acids + DABSO | One-pot Sulfonylation | Uses a sulfur dioxide surrogate (DABSO) for direct sulfinate formation and subsequent coupling. |

Derivatization for Specialized Material Science Applications

The derivatization of aryl sulfinic acids and their salts opens pathways to functional materials with tailored properties. While specific applications for 2-chlorobenzenesulphinic acid are not widely documented, the chemistry of its parent compound, benzenesulfinic acid, illustrates the potential in this area.

The sodium salt of benzenesulfinic acid is used as an additive and enhancer for polymer adhesives and as a plasticizer for resins such as polyamides, epoxies, and phenolics. This suggests that the 2-chloro derivative could be similarly employed to create materials with modified properties, where the chlorine atom might enhance flame retardancy or alter solubility and compatibility with other polymers.